
2,4-Dioxocyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxocyclohexyl acetate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two ketone groups at the 2 and 4 positions and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxocyclohexyl acetate typically involves the reaction of cyclohexane-1,3-dione with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction proceeds as follows: [ \text{Cyclohexane-1,3-dione} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dioxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2,4-Dioxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and β-enaminoesters.
Biology: The compound is explored for its potential in imaging protein sulfenylation in mitochondria.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxocyclohexyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a probe for imaging protein sulfenylation, where it reacts with sulfenic acids to form stable adducts . This interaction helps in studying oxidative stress and related cellular processes.
Comparación Con Compuestos Similares
Cyclohexane-1,3-dione: A precursor in the synthesis of 2,4-Dioxocyclohexyl acetate.
Ethyl 3-(2,4-dioxocyclohexyl)propanoate: Another derivative used in the synthesis of β-enaminoesters.
Uniqueness: this compound is unique due to its dual ketone and acetate functionalities, which provide versatility in chemical reactions and applications. Its ability to act as a probe for imaging protein sulfenylation sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
(2,4-dioxocyclohexyl) acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3 |
Clave InChI |
VEFYQOOBOFRAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




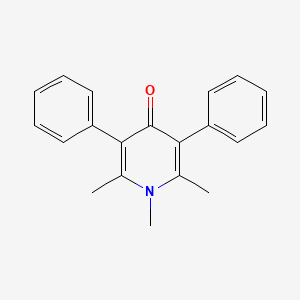


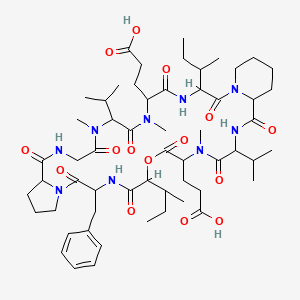
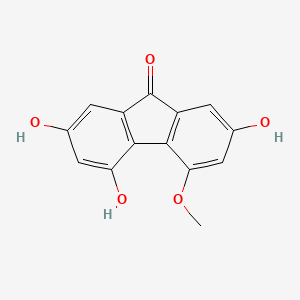
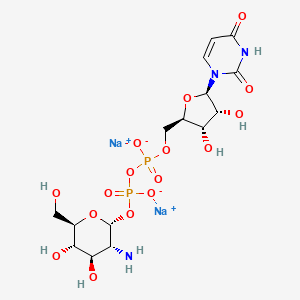
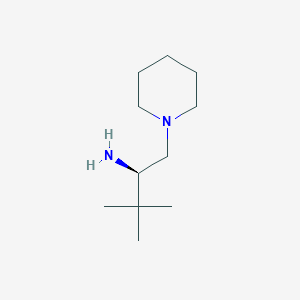
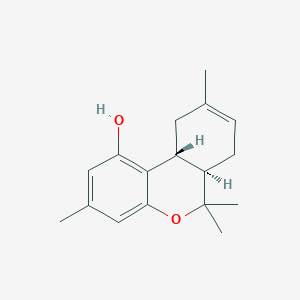
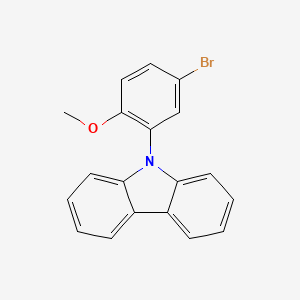
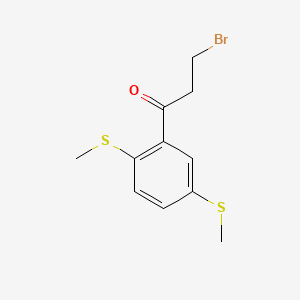

![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
